molecular formula C12H12Cl2N2O B1526270 (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride CAS No. 1332529-34-6

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride

Cat. No. B1526270
M. Wt: 271.14 g/mol
InChI Key: WJEUJXMIEBUJQM-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride is a chemical compound with the CAS number 1332529-34-6 . It is used as a reference standard for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride are not explicitly stated in the search results. More detailed information may be available from specialized chemical databases or suppliers .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, including (3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4, 5-dihydropyrazol-1-yl)(pyridin-4-yl) methanone derivatives. These compounds exhibited significant anti-inflammatory and antibacterial activities, highlighting the compound's potential in developing new therapeutic agents. The microwave method provided advantages such as higher yields, environmental friendliness, and shorter reaction times (P. Ravula et al., 2016).

Spectroscopic Properties and Theoretical Study

Another research investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanone compounds. This study provided insights into how the structure and environmental factors affect the spectroscopic properties of such compounds, aiding in the development of materials with specific optical characteristics (I. A. Z. Al-Ansari, 2016).

Antimicrobial and Antimycobacterial Activity

Research on nicotinic acid hydrazide derivatives, including (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone, highlighted their antimycobacterial activity. These studies contribute to the search for new compounds effective against bacterial infections, especially tuberculosis (R.V.Sidhaye et al., 2011).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone was analyzed, providing valuable data on the structural characteristics of related compounds. Such analyses are crucial for understanding the physical and chemical properties that influence the compound's reactivity and biological activity (B. Lakshminarayana et al., 2009).

Synthesis and Antimicrobial Activity

The synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated their potential as antimicrobial agents. This research provides a foundation for developing new drugs to combat resistant microbial strains (Satyender Kumar et al., 2012).

Safety And Hazards

The safety and hazards associated with (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride are not detailed in the search results. For safe handling and storage of chemical compounds, it is always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for research and applications of (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride are not specified in the search results. Given its use as a reference standard in pharmaceutical testing , it may have potential applications in drug development and other areas of pharmaceutical research.

properties

IUPAC Name

(3-aminophenyl)-pyridin-4-ylmethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O.2ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;;/h1-8H,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEUJXMIEBUJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride

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